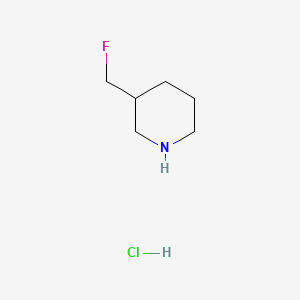

3-(Fluoromethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(fluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWFBAHZLZNPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678354 | |

| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241725-60-9 | |

| Record name | Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241725-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluoromethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(fluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Piperidines

An In-depth Technical Guide to 3-(Fluoromethyl)piperidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1241725-60-9), a fluorinated heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure, present in a vast number of pharmaceuticals, while the strategic incorporation of a fluoromethyl group offers a powerful tool for modulating physicochemical and pharmacokinetic properties.[1][2] This document delves into the compound's properties, presents a logical synthetic strategy, outlines methods for its characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols. The content is structured to deliver not just data, but also the scientific rationale behind the compound's utility and analysis, reflecting field-proven insights for a technical audience.

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds in modern pharmaceuticals, found in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS) and various cancers.[1] Its prevalence is due to its favorable properties: it is a saturated, non-aromatic ring that can adopt a stable chair conformation, providing a three-dimensional framework for orienting substituents to interact with biological targets. Furthermore, the basic nitrogen atom is often protonated at physiological pH, which can enhance water solubility and facilitate key hydrogen bonding interactions.[1]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[3] The fluoromethyl (-CH2F) group, in particular, serves as a unique bioisostere for a methyl group or a hydroxyl group. Its high electronegativity can alter the local electronic environment and pKa of the nearby piperidine nitrogen, influencing binding affinity. Crucially, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby enhancing a compound's metabolic stability and bioavailability.[3][4]

This compound combines these two valuable motifs. The substitution at the 3-position creates a chiral center, allowing for the exploration of stereospecific interactions with target proteins, a critical factor in enhancing potency and reducing off-target effects.[5] As such, this compound is not merely an inert scaffold but an active contributor to a molecule's drug-like properties, making it a highly valuable building block for drug discovery programs.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1241725-60-9 | [6] |

| Molecular Formula | C₆H₁₃ClFN | [6] |

| Molecular Weight | 153.62 g/mol | [6] |

| IUPAC Name | 3-(fluoromethyl)piperidine;hydrochloride | |

| Canonical SMILES | C1CC(CNC1)CF.Cl | |

| Appearance | White to off-white solid/powder (Typical) | |

| Chirality | Racemic (contains one chiral center) |

Synthesis and Spectroscopic Characterization

The validation of a chemical entity's structure and purity is non-negotiable in scientific research. This section outlines a plausible synthetic approach and the analytical workflows required for structural confirmation.

Proposed Synthetic Pathway

While numerous methods exist for the synthesis of fluorinated piperidines[7], a common and logical approach involves the fluorination of a readily available precursor, such as a protected 3-(hydroxymethyl)piperidine. The causality behind this choice is the commercial availability of piperidine-3-methanol and the existence of reliable fluorinating agents.

Caption: Plausible synthetic workflow for 3-(Fluoromethyl)piperidine HCl.

Experimental Protocol: A Generalized Approach

-

Nitrogen Protection: The piperidine nitrogen of the starting material (piperidine-3-methanol) is protected, typically with a tert-butyloxycarbonyl (Boc) group. This is crucial as it prevents the basic nitrogen from interfering with the subsequent fluorination step.

-

Fluorination: The protected alcohol is treated with a nucleophilic fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction substitutes the hydroxyl group with a fluorine atom. The choice of a modern fluorinating agent over harsher methods is a key consideration for safety and yield.

-

Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a solvent like dioxane). The resulting free base is then treated with ethanolic or ethereal HCl to precipitate the stable hydrochloride salt, which improves handling and shelf-life.

Spectroscopic Analysis Workflow

Confirming the identity and purity of the final compound requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle.

Caption: Relationship between structural features and drug properties.

-

Piperidine Core: Provides a proven, low-strain, three-dimensional scaffold that can be readily functionalized. Its basic nitrogen can be used to tune solubility and form salt bridges with target proteins. [1]* Fluoromethyl Group: Acts as a metabolically robust bioisostere. It can increase lipophilicity, thereby improving cell membrane permeability. The strong C-F bond protects the molecule from CYP450-mediated oxidative metabolism, often extending its half-life. [3]* Chirality: The chiral center at the 3-position is paramount. It allows for the synthesis of enantiomerically pure compounds. Often, only one enantiomer (the eutomer) will fit optimally into a chiral binding pocket, leading to significant improvements in potency and a reduction in off-target effects that might be caused by the other enantiomer (the distomer). [5]

Potential Therapeutic Areas

Given the prevalence of the piperidine scaffold, this building block is applicable to a wide range of therapeutic targets, most notably:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperidine ring, which can interact with receptors and transporters in the brain. [1][8]* Oncology: Piperidine derivatives are found in numerous kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: The scaffold is present in various antimicrobial and antiviral compounds. [1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound, as a hydrochloride salt of an amine, should be treated as a potential irritant.

Health Hazards:

-

May cause skin irritation. [9][10]* Causes serious eye irritation. [9][10]* May cause respiratory irritation if inhaled as a dust. [9][10][11] Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield. [9] * Wear a lab coat.

-

-

Handling: Avoid breathing dust. [9]Wash hands thoroughly after handling. [10]Avoid contact with skin, eyes, and clothing.

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. [12]* Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [9][12]* Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage:

Conclusion

This compound is a high-value chemical tool for drug discovery professionals. Its composite structure—a privileged heterocyclic scaffold functionalized with a metabolically robust, electronically-modulating fluoromethyl group at a chiral center—offers a sophisticated means to enhance the potency, selectivity, and pharmacokinetic profile of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

(S)-3-(trifluoromethyl)-piperidine-HCl - Cusabio. Cusabio. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

-

3-(Trifluoromethyl)piperidine hydrochloride - African Rock Art. African Rock Art. [Link]

-

4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem. PubChem. [Link]

- CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents.

-

Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives - MDPI. MDPI. [Link]

-

4-(3-Fluorophenyl)piperidine hydrochloride | C11H15ClFN | CID 44828657 - PubChem. PubChem. [Link]

-

2-(Trifluoromethyl)piperidine hydrochloride | C6H11ClF3N | CID 66570552 - PubChem. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. PubMed. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. MDPI. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. PubMed Central. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. scbt.com [scbt.com]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-(Fluoromethyl)piperidine hydrochloride molecular weight

An In-Depth Technical Guide to 3-(Fluoromethyl)piperidine Hydrochloride: Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust analytical workflow for its characterization, and discuss its applications as a valuable building block in the synthesis of novel therapeutic agents. This document is intended for scientists and technical professionals, offering field-proven insights from the perspective of a Senior Application Scientist, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets.[1] Piperidine derivatives are integral to the structure of numerous approved drugs, including treatments for central nervous system disorders, allergies, and infections.[1][3]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[4] The introduction of fluorine or fluorinated alkyl groups, such as the fluoromethyl group (-CH₂F), can profoundly and beneficially alter a molecule's properties. Key advantages include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life.[5]

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby amines, which can be critical for optimizing solubility, cell permeability, and off-target interactions.[5]

-

Improved Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby enhancing potency.[4]

This compound serves as a key synthetic building block that combines the proven piperidine scaffold with the strategic advantages of a monofluoromethyl group. Its availability allows for the systematic exploration of this substitution pattern in drug candidates, making it a compound of high value for research and development professionals.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the prerequisite for any successful research endeavor. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 153.62 g/mol | [6][7] |

| Molecular Formula | C₆H₁₃ClFN | [6][8] |

| CAS Number | 1241725-60-9 | [6] |

| Appearance | White to off-white solid (typical) | [9] |

| Canonical SMILES | C1CC(CNCC1)CF.Cl | N/A |

| InChI Key | GDUQKYYPOBCIJO-UHFFFAOYSA-N | [7] |

Synthesis and Mechanistic Considerations

The synthesis of fluorinated piperidines is a topic of considerable interest in organic chemistry. While multiple specific routes exist, a common and robust strategy involves the hydrogenation of a corresponding fluorinated pyridine precursor.[2][10]

A plausible and widely adopted approach is the catalytic hydrogenation of 3-(fluoromethyl)pyridine. This method is advantageous because pyridines are often readily available starting materials. The reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[10]

Rationale for this approach:

-

Atom Economy: Hydrogenation is an addition reaction, making it highly atom-economical.

-

Catalyst Availability: Palladium catalysts are commercially available and well-understood, allowing for predictable and scalable reactions.[10]

-

Chemoselectivity: It is possible to achieve selective reduction of the pyridine ring while preserving other functional groups, a key consideration in complex molecule synthesis.[10]

Alternative strategies may involve the de novo construction of the piperidine ring or the fluorination of a pre-existing piperidine derivative.[11] However, the pyridine reduction pathway often represents the most direct and efficient method.

Comprehensive Analytical Workflow for Quality Control

Unambiguous confirmation of a compound's identity and purity is non-negotiable in a research and development setting. A single analytical technique is rarely sufficient. Here, we present a self-validating workflow that combines chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy to provide orthogonal data, ensuring the highest level of confidence.

Caption: Logical workflow for the comprehensive analysis of this compound.

Protocol 4.1: Identity and Purity Assessment via HPLC-MS

Objective: To determine the purity of the sample by High-Performance Liquid Chromatography (HPLC) with UV detection and to confirm the molecular weight of the free base form by Mass Spectrometry (MS).

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 10 µg/mL for analysis.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC or UPLC system with a UV/Vis or DAD detector.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Rationale: A C18 column provides excellent retention and separation for small, moderately polar molecules like piperidine derivatives.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in protonating the analyte for positive ion mode detection.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

UV Detection: 210 nm.

-

Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.[12]

-

Ionization Mode: Positive Ion Mode (ESI+).

-

Rationale: The piperidine nitrogen is basic and will readily accept a proton in the acidic mobile phase, forming a positive ion ([M+H]⁺) that is easily detected.

-

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Purity: Integrate the area of all peaks in the UV chromatogram. Purity is calculated as (Area of main peak / Total area of all peaks) x 100.

-

Identity: Examine the mass spectrum. The expected mass for the protonated free base (C₆H₁₂FN) is [M+H]⁺ = 118.10 Da. The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of this value.

-

Protocol 4.2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the molecule through ¹H, ¹³C, and ¹⁹F NMR.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

Transfer to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Expected Spectral Features:

-

¹H NMR: The spectrum will show complex multiplets for the piperidine ring protons. The key feature will be a doublet of doublets corresponding to the fluoromethyl protons (-CH₂F), with a characteristic large coupling constant (~47 Hz) due to the adjacent fluorine atom. The N-H proton may be broadened or exchange with the solvent.[13][14]

-

¹³C NMR: The carbon spectrum will show distinct signals for each of the unique carbons in the molecule. The fluoromethyl carbon will appear as a doublet due to one-bond coupling with the fluorine atom.

-

¹⁹F NMR: This experiment is crucial for fluorinated compounds. It should show a single signal (a triplet) for the fluorine atom, confirming the presence of the -CH₂F moiety.[15]

-

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential for laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) information for similar compounds.[7][9][16][17]

-

Hazards: this compound is generally classified as causing skin and eye irritation and may cause respiratory irritation.[7][9] It may be harmful if swallowed.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[9][16]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its combination of a privileged piperidine core with the beneficial electronic and metabolic properties of a fluoromethyl group makes it a valuable tool for developing next-generation therapeutics. A thorough understanding of its physicochemical properties, coupled with a robust, multi-technique analytical workflow for quality control, is paramount for its effective use in research. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently incorporate this compound into their synthetic programs, accelerating the discovery of novel and effective medicines.

References

-

Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]

-

(S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio. [Link]

-

4-(Fluoromethyl)piperidine hydrochloride. PubChem. [Link]

-

Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

2-(Trifluoromethyl)piperidine hydrochloride. PubChem. [Link]

- Preparation method of trifluoromethyl piperidine compounds.

-

Structure of trifluoromethyl piperidine derivative. ResearchGate. [Link]

-

Analytical Methods. Royal Society of Chemistry. [Link]

-

1H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. [Link]

-

19F-NMR spectra for N-Fmoc-protected 3c. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. [Link]

-

Piperidine - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

-

Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. CORE. [Link]

-

Fluoroform - Mass spectrum (electron ionization). NIST WebBook. [Link]

-

Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Human Metabolome Database. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. scbt.com [scbt.com]

- 7. 4-(Fluoromethyl)piperidine hydrochloride | C6H13ClFN | CID 23110104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)- | 2306246-73-9 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR spectrum [chemicalbook.com]

- 14. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(Fluoromethyl)piperidine Hydrochloride

For distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The precise structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(Fluoromethyl)piperidine hydrochloride, a fluorinated piperidine derivative, represents a class of compounds with significant potential in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atom.[1] This in-depth technical guide provides a comprehensive, field-proven framework for the complete structure elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, emphasizing a self-validating system of protocols to ensure scientific integrity. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography to unambiguously determine the compound's constitution, connectivity, and stereochemistry.

Introduction: The Significance of Fluorine in Piperidine Scaffolds

The introduction of fluorine into organic molecules can profoundly alter their biological activity, metabolic stability, and lipophilicity.[1] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and its fluorination offers a compelling strategy for lead optimization.[2] The precise location and stereochemical orientation of the fluoromethyl group in this compound are critical determinants of its pharmacological profile. Therefore, a rigorous and unequivocal structure elucidation is paramount. This guide will navigate the multifaceted analytical workflow required to achieve this, providing not only the "how" but, more importantly, the "why" behind each methodological step.

A Multi-pronged Analytical Strategy for Unambiguous Structure Determination

Caption: Workflow for the comprehensive structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the target compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like hydrochloride salts, minimizing fragmentation and preserving the molecular ion.[3] A high-resolution mass analyzer (e.g., Orbitrap or TOF) is crucial for accurate mass measurement, which is essential for determining the elemental formula.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 acetonitrile:water solution. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[4]

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Sheath Gas Flow Rate: 10 L/min.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Utilize the instrument's software to calculate the elemental composition based on the accurate mass measurement.

-

Expected Data and Interpretation

For this compound (C₆H₁₂FN·HCl), the free base has a molecular formula of C₆H₁₂FN and a monoisotopic mass of 117.0954 Da.

| Ion Species | Expected m/z |

| [M+H]⁺ | 118.1032 |

The observation of a peak at m/z 118.1032 with high mass accuracy (<5 ppm error) provides strong evidence for the elemental composition of C₆H₁₃FN⁺.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural insights. The piperidine ring is known to undergo characteristic fragmentation patterns, including α-cleavage and ring-opening pathways.[3]

Predicted Fragmentation Pattern:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

| 118.1032 | 84.0813 | Loss of HF and CH₂ |

| 118.1032 | 70.0657 | Loss of CH₂F and CH₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the connectivity and stereochemistry of organic molecules in solution. A suite of 1D and 2D NMR experiments is required for a comprehensive analysis.

Experimental Protocol: 1D and 2D NMR

Rationale: A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments (COSY, HSQC, HMBC), is necessary to assign all proton and carbon signals and to establish through-bond connectivities. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for hydrochloride salts.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., CD₃OD). Filter the solution into a 5 mm NMR tube to remove any particulate matter.[5][6][7][8]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C{¹H} NMR: Proton-decoupled experiment.

-

¹⁹F NMR: Proton-decoupled experiment, referenced to an external standard (e.g., CFCl₃).

-

2D COSY: To identify ¹H-¹H spin systems.

-

2D HSQC: To correlate directly bonded ¹H and ¹³C nuclei.

-

2D HMBC: To identify long-range ¹H-¹³C correlations (2-3 bonds).

-

Predicted Spectral Data and Interpretation

¹H NMR: The proton spectrum will show complex multiplets for the piperidine ring protons due to diastereotopicity and spin-spin coupling. The fluoromethyl protons will appear as a doublet due to coupling with the fluorine atom.

¹³C NMR: The carbon spectrum will display six distinct signals for the piperidine ring and the fluoromethyl group. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with fluorine.

¹⁹F NMR: The fluorine spectrum is expected to show a triplet of triplets due to coupling with the adjacent protons of the fluoromethyl group and the proton at the C3 position of the piperidine ring.

Predicted NMR Data (in CD₃OD):

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | ~3.0-3.2 (m) | ~50-52 | C4, C6 |

| 3 | ~1.8-2.0 (m) | ~30-32 | C2, C4, C5, CH₂F |

| 4 | ~1.4-1.6 (m) | ~25-27 | C2, C3, C5, C6 |

| 5 | ~1.6-1.8 (m) | ~28-30 | C3, C4, C6 |

| 6 | ~2.8-3.0 (m) | ~48-50 | C2, C4, C5 |

| CH₂F | ~4.4-4.6 (d, JHF ≈ 47 Hz) | ~83-85 (d, JCF ≈ 170 Hz) | C2, C3, C4 |

Note: These are predicted values and may vary based on experimental conditions.

Caption: Integration of NMR data for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

Rationale: For a solid sample like a hydrochloride salt, either the KBr pellet method or ATR can be used. ATR is often simpler and requires minimal sample preparation.

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry KBr powder using an agate mortar and pestle.[9][10]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data and Interpretation

The FTIR spectrum will provide characteristic absorption bands corresponding to the functional groups present in this compound.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2700-3000 | N-H stretch | Secondary amine salt (R₂NH₂⁺) |

| 2850-2960 | C-H stretch | Aliphatic |

| 1400-1600 | N-H bend | Secondary amine salt |

| 1000-1200 | C-F stretch | Fluoromethyl group |

The broad absorption in the 2700-3000 cm⁻¹ region is a hallmark of an amine hydrochloride salt. The strong C-F stretching band will be a key diagnostic feature.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide excellent information about connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

Rationale: This technique requires a high-quality single crystal. The diffraction pattern of X-rays passing through the crystal allows for the determination of the precise positions of all atoms in the unit cell.

Step-by-Step Methodology:

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., methanol/diethyl ether).[11]

-

Crystal Mounting: Select a suitable crystal (0.1-0.3 mm) and mount it on a goniometer head.[11]

-

Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A low temperature (e.g., 100 K) is typically used to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and structural parameters.

Expected Data and Interpretation

The output of a successful X-ray crystallographic analysis is a detailed 3D model of the molecule, including:

-

Precise bond lengths and angles.

-

The conformation of the piperidine ring (likely a chair conformation).

-

The orientation of the fluoromethyl substituent (axial or equatorial).

-

Intermolecular interactions in the crystal lattice, such as hydrogen bonding between the piperidinium proton, the chloride anion, and potentially the fluorine atom.

This data provides the ultimate confirmation of the structure elucidated by spectroscopic methods.

Chiral Analysis: Addressing Stereoisomerism

Since the C3 position of the piperidine ring is a stereocenter, this compound exists as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced. Chiral separation techniques are necessary to resolve and quantify the enantiomers.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: Chiral HPLC using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers.

Step-by-Step Methodology:

-

Column Selection: Screen various polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) for optimal separation.

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic compounds.

-

Sample Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system.

-

Detection: Use a UV detector to monitor the elution of the enantiomers.

The successful separation will result in two distinct peaks, allowing for the determination of the enantiomeric excess (ee) of the sample.

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. By following the comprehensive framework outlined in this guide—from determining the molecular formula by mass spectrometry to mapping the intricate connectivity by NMR and finally visualizing the three-dimensional architecture through X-ray crystallography—researchers can achieve an unambiguous and self-validated structural assignment. This rigorous approach is fundamental to advancing the development of novel fluorinated piperidine-based therapeutics.

References

- BenchChem. (2025).

- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.

- BenchChem. (2025). Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts.

- Chemistry Analytical Lab.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Polymer Chemistry Characterization Lab.

- NMR Sample Prepar

- Scribd. IR Sample Prep Guide for Chemists.

- University College London.

- How to make an NMR sample.

- ChemicalBook. Piperidine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-(2306246-73-9) 1H NMR.

- Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.

- Iowa State University.

- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.

- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants.

- Mass Spectrometry Research Facility.

- National Institutes of Health. (2019).

- Alfa Chemistry. 19F NMR Chemical Shift Table.

- National Institutes of Health. (2021). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides.

- Thermo Fisher Scientific.

- ResearchGate. (2018). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)....

- ChemicalBook. 2-(fluoromethyl)piperidine hydrochloride(886216-73-5) 1H NMR spectrum.

- 19F NMR Reference Standards.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- ResearchGate. (2022).

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301).

- Excillum. Small molecule crystallography.

- ResearchGate. (2018). X-ray structure of compound (±)‐20.

- Chemistry LibreTexts. (2023). X-ray Crystallography.

- Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012).

- Wikipedia. X-ray crystallography.

- Santa Cruz Biotechnology. This compound.

- African Rock Art. 3-(Trifluoromethyl)piperidine hydrochloride.

- Chemistry LibreTexts. (2023).

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

- ResearchGate. (2010). X-ray crystal structure of the minor anti -piperidine product 14d.

- National Institute of Standards and Technology. Piperidine - the NIST WebBook.

- National Institute of Standards and Technology. Piperazine, 1-[3-(trifluoromethyl)phenyl]- - the NIST WebBook.

- National Institutes of Health. (2019).

- PubMed. (1999).

- PubChem. 2-(Trifluoromethyl)piperidine hydrochloride.

- National Institute of Standards and Technology. Piperazine, 1-[3-(trifluoromethyl)phenyl]- - the NIST WebBook.

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II.

Sources

- 1. H25851.03 [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. scribd.com [scribd.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

3-(Fluoromethyl)piperidine hydrochloride spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of 3-(Fluoromethyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of pharmacologically active compounds. The incorporation of a fluoromethyl group into the piperidine scaffold can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, quality control, and for tracking its incorporation into more complex molecules during drug development.

While publicly accessible, comprehensive experimental spectral data for this compound is limited, this guide provides a detailed analysis based on predicted spectral data. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and are informed by the spectral data of analogous fluorinated piperidine derivatives and amine hydrochlorides. This guide is intended to serve as a valuable resource for researchers, offering a robust framework for the interpretation of experimentally acquired data.

Molecular Structure and Key Features

This compound possesses a chiral center at the C3 position of the piperidine ring. The presence of the electron-withdrawing fluoromethyl group and the protonated amine in the hydrochloride salt form are the key determinants of its spectral properties.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule. The presence of fluorine will introduce characteristic C-F and H-F couplings.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.6-4.8 | dm | J(H,F) ≈ 47 | -CH₂F |

| ~3.5-3.7 | m | H2 (axial & equatorial) | |

| ~3.0-3.2 | m | H6 (axial & equatorial) | |

| ~2.2-2.4 | m | H3 | |

| ~1.8-2.0 | m | H4 (axial & equatorial), H5 (axial & equatorial) |

Interpretation of the Predicted ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound in D₂O is expected to show characteristic signals for the piperidine ring protons and the fluoromethyl group. The protons of the fluoromethyl group (-CH₂F) are anticipated to appear as a doublet of multiplets around 4.6-4.8 ppm . The large coupling constant of approximately 47 Hz is characteristic of a geminal H-F coupling (²JHF).

The protons on the carbons adjacent to the nitrogen (H2 and H6 ) are expected to be deshielded due to the inductive effect of the protonated nitrogen and will likely appear as complex multiplets in the region of 3.0-3.7 ppm . The proton at the chiral center (H3 ) will be a complex multiplet around 2.2-2.4 ppm , coupled to the adjacent methylene protons and the fluoromethyl protons. The remaining piperidine ring protons (H4 and H5 ) are expected to resonate further upfield, in the range of 1.8-2.0 ppm . The use of D₂O as a solvent will result in the exchange of the acidic N-H protons, which will therefore not be observed in the spectrum.

Caption: Key predicted ¹H-¹H and ¹H-¹⁹F couplings.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

Data Processing: Perform Fourier transformation, phase correction, and baseline correction of the acquired free induction decay (FID).

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~84-86 | d | J(C,F) ≈ 170 | -CH₂F |

| ~50-52 | s | C2 | |

| ~45-47 | s | C6 | |

| ~35-37 | d | J(C,F) ≈ 20 | C3 |

| ~25-27 | s | C4 | |

| ~23-25 | s | C5 |

Interpretation of the Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum will provide six distinct signals corresponding to the six carbon atoms of the molecule. The carbon of the fluoromethyl group (-CH₂F) is expected to resonate as a doublet around 84-86 ppm with a large one-bond C-F coupling constant (¹JCF) of approximately 170 Hz.

The carbon atom to which the fluoromethyl group is attached (C3 ) will also exhibit a doublet due to a two-bond C-F coupling (²JCF) of around 20 Hz, appearing in the 35-37 ppm region. The carbons adjacent to the nitrogen (C2 and C6 ) are expected at approximately 50-52 ppm and 45-47 ppm , respectively. The remaining piperidine carbons (C4 and C5 ) will be found further upfield, in the 23-27 ppm range.

Caption: Unique carbon environments in 3-(Fluoromethyl)piperidine.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the deuterated solvent peak.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for its identification and structural confirmation.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Interpretation |

| 118.1 | [M+H]⁺ (protonated free base) |

| 100.1 | [M+H - HF]⁺ |

| 84.1 | [M+H - CH₂F]⁺ |

Interpretation of the Predicted Mass Spectrum:

Using electrospray ionization in the positive ion mode (ESI+), this compound is expected to be detected as the protonated free base, [M+H]⁺, at an m/z of approximately 118.1 .

The fragmentation pattern of piperidine derivatives is often characterized by cleavages of the piperidine ring and reactions involving its substituents.[1] A common fragmentation pathway involves the loss of the substituent at the 3-position. Therefore, a fragment corresponding to the loss of the fluoromethyl group (-CH₂F) would result in a peak at m/z 84.1 . Another plausible fragmentation is the loss of hydrogen fluoride (HF), leading to a fragment ion at m/z 100.1 .

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Operate in the positive ion mode.

-

Scan a mass range of m/z 50-300.

-

-

Data Processing: The instrument software will generate a mass spectrum of relative intensity versus m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2700-3000 | Strong, broad | N⁺-H stretch (amine salt) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1560-1620 | Medium | N⁺-H bend (amine salt) |

| ~1050-1150 | Strong | C-F stretch |

Interpretation of the Predicted IR Spectrum:

The IR spectrum of this compound will be dominated by absorptions characteristic of an amine hydrochloride and the aliphatic fluorinated structure. A very broad and strong band is expected in the 2700-3000 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibrations in a secondary amine salt. Superimposed on this broad absorption will be the sharper C-H stretching bands of the piperidine ring and fluoromethyl group between 2850-2960 cm⁻¹ .

A medium intensity band in the 1560-1620 cm⁻¹ region is anticipated for the N⁺-H bending vibration. The most characteristic absorption for the fluoromethyl group will be a strong C-F stretching band, expected to appear in the 1050-1150 cm⁻¹ region. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C and C-N stretching and bending vibrations.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The predicted spectral data for this compound provides a comprehensive analytical profile for this important synthetic building block. The ¹H and ¹³C NMR spectra are expected to be characterized by distinct signals and coupling patterns arising from the fluoromethyl group. The mass spectrum should show a clear molecular ion and predictable fragmentation pathways. The IR spectrum will be dominated by features of a secondary amine salt and the C-F bond. This in-depth guide, based on established spectroscopic principles, serves as a robust framework for researchers in the identification and characterization of this compound and its derivatives in drug discovery and development.

References

- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.

- Royal Society of Chemistry. (2008). Supplementary Material (ESI)

- MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(1), 123.

- ResearchGate. (2023). Exploring Fluorine-Substituted Piperidines as Potential Therapeutics for Diabetes Mellitus and Alzheimer's Diseases.

- Royal Society of Chemistry. (1967). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 63, 16-25.

- ResearchGate. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.

- Google Patents. (2012). CN102603611B - Preparation method of trifluoromethyl piperidine compounds.

- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 753-762.

- MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(3), 890.

- MDPI. (2020).

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-(Fluoromethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-(Fluoromethyl)piperidine hydrochloride (CAS: 1241725-60-9), a fluorinated piperidine derivative of interest in pharmaceutical research and development. Recognizing that a thorough understanding of a compound's solubility is fundamental to its successful progression from discovery to formulation, this document outlines the core physicochemical properties, key experimental methodologies, and critical influencing factors. We present detailed, field-proven protocols for determining both kinetic and thermodynamic solubility, discuss the profound impact of pH and temperature, and describe the utility of co-solvents. Furthermore, this guide details the analytical techniques required for accurate quantification and provides a logical structure for data presentation and interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish a robust and comprehensive solubility profile for this and structurally related compounds.

Introduction and Physicochemical Foundation

This compound is a heterocyclic amine that has garnered interest as a building block in medicinal chemistry. The introduction of a fluoromethyl group to the piperidine scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability and basicity. As with any drug candidate, a deep understanding of its solubility is a non-negotiable prerequisite for formulation development, as it directly impacts bioavailability and, consequently, therapeutic efficacy.[1]

The hydrochloride salt form is designed to enhance aqueous solubility compared to the free base.[2] This is achieved by protonating the basic piperidine nitrogen, creating an ionic species that is more readily solvated by polar solvents like water.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1241725-60-9 | [3] |

| Molecular Formula | C₆H₁₃ClFN | [3] |

| Molecular Weight | 153.62 g/mol | [3] |

| Appearance | Expected to be a solid | General Knowledge |

| pKa (Piperidine) | ~11.12 | [4] |

The basicity of the piperidine nitrogen is the most critical determinant of the compound's pH-dependent solubility. The pKa of the parent piperidine is approximately 11.12.[4] While the electron-withdrawing nature of the fluoromethyl group at the 3-position is expected to slightly decrease the basicity (lower the pKa) of the nitrogen, it will remain a basic compound. This means its solubility will be highly dependent on the pH of the aqueous medium.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery and development, solubility is assessed in two distinct contexts: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data correctly at different stages of the research pipeline.[1][5]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution under these specific, rapid conditions. This high-throughput method is invaluable in early discovery for ranking large numbers of compounds quickly.[6] However, it can overestimate the true solubility.[7]

-

Thermodynamic Solubility represents the true equilibrium solubility. It is the concentration of a compound in a saturated solution when it is in equilibrium with its solid form over an extended period. This "gold standard" measurement is determined using methods like the shake-flask technique and is essential for pre-formulation and late-stage development.[8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the definitive approach for measuring equilibrium solubility.[7] It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. Ensure enough solid is present to maintain a visible suspension throughout the experiment.

-

Solvent Addition: To each vial, add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, 0.1 N HCl, or various organic solvents).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is standard, but it is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure all particulate matter is removed, centrifuge the aliquot at high speed (e.g., >14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS (see Section 5).

-

pH Measurement: For aqueous solutions, it is critical to measure the pH of the final saturated solution, as the dissolution of the compound can alter the pH of the buffer.[7]

Diagram 1: Thermodynamic Solubility (Shake-Flask) Workflow

Caption: A generalized workflow for determining thermodynamic solubility.

Kinetic Solubility Determination (High-Throughput Assay)

This method is designed for rapid screening and uses a DMSO stock solution. The appearance of precipitate is often measured by nephelometry (light scattering) or by UV absorbance after filtration.[10]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Setup: In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells. It is common to create a serial dilution in DMSO across the plate to test a range of concentrations.

-

Aqueous Addition: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells (e.g., 198 µL) to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).[11]

-

Incubation: Mix the plate on a shaker for a defined period, typically 1 to 2 hours, at a constant temperature.[6]

-

Detection:

-

Nephelometry: Read the plate on a nephelometer to measure light scattering. An increase in scattering relative to controls indicates precipitation.[10]

-

Filtration/UV: Alternatively, filter the plate through a 96-well filter plate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a standard curve prepared in an aqueous/DMSO mixture.[9]

-

Key Factors Influencing Solubility

The Effect of pH

For a basic compound like this compound, pH is the most dominant factor influencing its aqueous solubility. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[12]

For a base (B) and its conjugate acid (BH⁺): pH = pKa + log([B]/[BH⁺])

The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized free base (S₀) and the concentration of the ionized hydrochloride salt form. The solubility will be highest at low pH values (well below the pKa), where the compound exists predominantly in its protonated, more soluble form (BH⁺). As the pH increases towards and beyond the pKa, the compound deprotonates to the less soluble free base, causing a sharp decrease in total solubility.[13]

Diagram 2: pH-Solubility Relationship

Caption: The fundamental relationship between pH, pKa, and solubility for a basic compound.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. enamine.net [enamine.net]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. byjus.com [byjus.com]

- 13. researchgate.net [researchgate.net]

3-(Fluoromethyl)piperidine hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-(Fluoromethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound (CAS No. 1241725-60-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes data from safety datasheets, peer-reviewed literature, and established chemical handling principles. It details the intrinsic properties of the molecule that influence its stability and provides actionable, field-proven protocols for assessing its degradation under various stress conditions. The objective is to equip scientific professionals with the necessary expertise to ensure the long-term integrity and reliability of this important chemical entity in a research and development setting.

Introduction and Chemical Profile

This compound is a substituted piperidine derivative increasingly utilized as a building block in medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a common strategy to modulate key pharmacological properties such as metabolic stability, pKa, and lipophilicity. The piperidine ring itself is a prevalent scaffold in numerous pharmaceuticals. Understanding the stability of this specific fluorinated analogue is therefore critical for its effective use, from initial reaction setup to the formulation of active pharmaceutical ingredients (APIs).

The hydrochloride salt form generally enhances water solubility and crystallinity compared to the free base. However, it also introduces considerations of hygroscopicity and potential interactions with environmental moisture. The C-F bond is exceptionally strong, suggesting high thermal and metabolic stability, but the overall stability of the molecule is a multifactorial issue influenced by the interplay between the fluoromethyl group, the piperidine ring, and its hydrochloride salt form.

Intrinsic Stability and Potential Degradation Pathways

While generally stable under recommended storage conditions, this compound is susceptible to degradation under specific environmental stresses. The primary concerns for this class of compounds are hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

As a hydrochloride salt, the compound is inherently hygroscopic, meaning it has a tendency to absorb moisture from the air. This is a critical consideration, as the presence of water can facilitate hydrolytic degradation. While the piperidine ring itself is relatively stable, certain fluorinated alkylamines have shown unexpected instability in aqueous solutions. Studies on similar δ-fluorinated N-alkylpiperidines have demonstrated a potential for intramolecular ring-closing reactions, where the basic piperidine nitrogen displaces the fluorine atom. Although the fluoromethyl group in the 3-position is less susceptible to this specific cyclization, the potential for water-mediated degradation underscores the absolute necessity of protection from moisture.

Photostability

Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions. For many pharmaceutical compounds, this can lead to isomerization, oxidation, or cleavage of chemical bonds. While specific photostability data for this compound is not extensively published, it is a standard precautionary principle in pharmaceutical development to protect novel compounds from light until photostability has been rigorously assessed. Degradation can result in the formation of impurities that may be difficult to identify and could compromise experimental results.

Thermal Stability

The inherent strength of the C-F and C-C bonds suggests good thermal stability. However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis and oxidation, especially if moisture or oxygen is present. Safety data sheets for similar piperidine compounds do not indicate unusual thermal instability but consistently recommend storage away from heat and sources of ignition.

Oxidative Stability

Oxidation is another potential degradation route, particularly if the compound is exposed to atmospheric oxygen over long periods or comes into contact with oxidizing agents. The piperidine nitrogen can be susceptible to oxidation. Forced degradation studies using agents like hydrogen peroxide are essential to characterize this potential liability.

Caption: Key environmental factors leading to potential degradation pathways.

Recommended Storage and Handling Protocols

Based on the chemical profile and potential instabilities, strict adherence to proper storage and handling procedures is paramount to preserving the integrity of this compound.

Storage Conditions

The following conditions are synthesized from supplier safety data sheets and best practices for handling hygroscopic and potentially light-sensitive hydrochloride salts.

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool place. Short-term (weeks) at 2-8°C; long-term (months) at -20°C. | Reduces the rate of potential chemical degradation. Freezing may be optimal for long-term storage to minimize all kinetic processes. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). Keep container tightly closed. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolytic and oxidative degradation. |

| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is highly recommended. | The hydrochloride salt is hygroscopic; moisture absorption can lead to physical changes (caking) and chemical degradation. |

| Light | Protect from light. Store in an amber glass vial or other opaque container. | Prevents potential photodegradation from UV and visible light exposure. |

Safe Handling

-

Work Area: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Dispensing: For transferring the solid, use a glove box or glove bag for maximum protection against moisture and oxygen. If a glove box is unavailable, minimize the time the container is open to the atmosphere.

-

Avoid Inhalation: Avoid creating and inhaling dust.

-

Contamination: Avoid contact with incompatible materials, such as strong oxidizing agents.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method. This protocol outlines the steps to assess the stability of this compound under various stress conditions.

Caption: Workflow for a comprehensive forced degradation study.

Objective

To generate potential degradation products of this compound and develop a stability-indicating HPLC method capable of separating the parent compound from all significant degradants.

Materials & Equipment

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC system with UV/PDA and ideally Mass Spectrometry (MS) detectors

-

C18 reverse-phase HPLC column

-

Calibrated pH meter, analytical balance

-

Temperature-controlled oven, water bath

-

Photostability chamber

Step-by-Step Methodology

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL. This will be the stock solution for solution-state studies.

2. Stress Conditions:

-

For each condition, prepare a stressed sample and a control sample (stored at 2-8°C in the dark). The goal is to achieve 5-20% degradation of the active ingredient.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Rationale: Harsher base conditions often lead to rapid, extensive degradation, so milder conditions are used initially.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C.

-

Thermal Degradation (Solid): Place a thin layer of the solid compound in an oven at 80°C.

-

Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sampling and Analysis:

-

Withdraw aliquots from each solution at appropriate time points (e.g., 0, 2, 6, 12, 24 hours). For solid samples, weigh and dissolve in the stock solution solvent at each time point.

-

Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.

-

Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

-

Analyze all samples using a developed reverse-phase HPLC method. A good starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Use a PDA detector to check for peak purity and an MS detector to obtain mass information on the parent compound and any new peaks that appear.

Data Interpretation

-

Specificity: The analytical method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks and any formulation excipients.

-

Mass Balance: The sum of the assay of the parent compound and the levels of all degradation products should remain close to 100% of the initial concentration, demonstrating that all significant degradants are being detected.

-

Degradation Pathway Identification: Use the mass spectrometry data from the degradation peaks to propose structures for the degradation products and elucidate the degradation pathways.

Conclusion

This compound is a robust molecule when handled and stored correctly. Its primary liabilities are hygroscopicity, leading to potential hydrolytic degradation, and a presumptive sensitivity to light. The integrity of this compound is best maintained by strict adherence to storage in a cool, dry, and dark environment , preferably under an inert atmosphere . Researchers must minimize exposure to ambient conditions during handling. The provided forced degradation protocol serves as a self-validating system to confirm the stability of a given batch and to develop the analytical methods necessary for its use in rigorous GxP environments. By understanding the causality behind its potential instabilities, scientists can ensure the reliability and reproducibility of their experimental outcomes.

References

-

Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437. [Link]

-

Vorberg, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2149–2157. [Link]

-